1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine
Overview
Description
1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine, also known as MPP, is a synthetic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MPP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine acts as a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine increases the levels of acetylcholine in the brain, which may help improve cognitive function and memory. 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine has also been shown to possess anti-inflammatory and analgesic properties, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine in lab experiments is its potent neuroprotective properties, which may help prevent or slow down the progression of neurological disorders. Additionally, 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine is relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of using 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine in lab experiments is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several future directions for the study of 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine, including the development of more potent and selective inhibitors of acetylcholinesterase and NMDA receptors. Additionally, further studies are needed to determine the optimal dosage and duration of treatment with 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine, as well as its potential side effects and toxicity. Finally, the potential use of 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis, should be explored.
Scientific Research Applications
1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine has been shown to possess neuroprotective properties, which may help prevent or slow down the progression of these disorders. Additionally, 1-[2-(4-methoxyphenoxy)propanoyl]-4-methylpiperidine has been studied for its potential use as an analgesic and anti-inflammatory agent.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-1-(4-methylpiperidin-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-12-8-10-17(11-9-12)16(18)13(2)20-15-6-4-14(19-3)5-7-15/h4-7,12-13H,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNBRWCWLGTUOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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